1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Description
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 171919-37-2) is a heterocyclic compound featuring a pyrrolopyridine core substituted with a methyl group at the 1-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol. This compound serves as a critical building block in medicinal chemistry and organic synthesis, particularly for developing pharmacologically active molecules.
Properties
IUPAC Name |
1-methylpyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-6(9(12)13)8-7(11)3-2-4-10-8/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWDXELTICDUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminopyridine, the synthesis may involve steps such as alkylation, cyclization, and subsequent functional group transformations to introduce the carboxylic acid moiety . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Scientific Research Applications
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for developing new drugs, particularly targeting cancer and other diseases due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact pathways and molecular targets can vary depending on the specific application, but its ability to modulate biological activity is a key feature .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural similarities with 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, differing in substituents, ring positions, or functional groups. These variations influence their physicochemical properties, reactivity, and applications.
Substituent Variations on the Pyrrolopyridine Core
Key Observations :
- Methoxy Substitution : The 6-methoxy derivative (C₉H₈N₂O₃) exhibits increased polarity due to the electron-donating methoxy group, improving solubility in polar solvents .
- Halogenation : Bromine at the 5-position introduces steric bulk and enhances reactivity in Suzuki-Miyaura cross-coupling reactions .
- Nitro Group : The nitro substituent in the 6-nitro analog increases acidity (pKa ~3.5) and serves as a precursor for reduced amine derivatives .
Ester Derivatives
Key Observations :
- Ester vs. Acid : Methyl esters (e.g., 952800-39-4) are less polar than carboxylic acids, facilitating membrane permeability in drug candidates .
- Ring Isomerism : Shifting the pyrrolo-pyridine fusion (e.g., [2,3-b] vs. [3,2-b]) alters electronic distribution, affecting binding affinity in kinase inhibitors .
Biological Activity
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS No. 1346608-64-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. It is characterized by a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
The primary biological activity of this compound is attributed to its interaction with Fibroblast Growth Factor Receptors (FGFRs) .
Key Mechanisms:
- Target Interaction : The compound forms hydrogen bonds with specific residues in the FGFR hinge region, notably the carbonyl of E562 and NH of A564.
- Inhibition of Signaling Pathways : Upon binding to FGFRs, it inhibits downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are critical in cancer cell proliferation and survival.
In vitro studies have indicated that this compound exhibits significant anti-cancer properties:
- Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : The compound can induce programmed cell death in cancer cells, enhancing its potential as an anti-cancer agent.
Pharmacokinetics
The pharmacokinetic profile suggests favorable absorption and distribution characteristics due to its molecular weight. However, specific data on its metabolism and excretion remain limited.
Research Findings
Numerous studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Cancer Therapeutics : A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited potent activities against FGFRs. Among these derivatives, some showed significant inhibition of breast cancer cell lines (4T1), indicating the potential for developing targeted therapies using this scaffold .
- Antimicrobial Properties : Research has also indicated that related pyrrole compounds possess antibacterial activity against various pathogens, suggesting broader applications beyond oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
